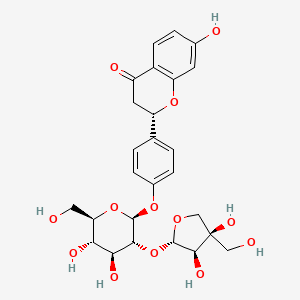

2-(4-(3-(3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl)oxyphenyl)-7-hydroxy-2,3-dihydrochromen-4-one

描述

Contextualization of Flavonoid Glycosides in Natural Product Research

Flavonoid glycosides represent a significant class of natural products widely distributed in the plant kingdom. These compounds consist of a flavonoid aglycone attached to one or more sugar moieties through a glycosidic bond nih.gov. Their structural diversity, arising from variations in the flavonoid backbone, the type and number of attached sugars, and the position of glycosylation, contributes to a broad spectrum of biological activities nih.govresearchgate.net. Research into flavonoid glycosides is a vibrant area of natural product chemistry, driven by their potential roles in plant physiology and their promising pharmacological properties, including antioxidant, anti-inflammatory, antiviral, and antimicrobial effects researchgate.netnih.govresearchgate.net. The study of these compounds involves sophisticated analytical techniques for their isolation, characterization, and quantification, as well as various biological assays to elucidate their mechanisms of action nih.govtandfonline.comscholarsresearchlibrary.com.

Significance of Glycyrrhiza Species in Modern Phytochemical Investigations

The genus Glycyrrhiza, commonly known as licorice, is a group of perennial plants widely recognized for its sweet roots and rhizomes nih.govnih.govmdpi.com. Glycyrrhiza species, particularly Glycyrrhiza glabra, Glycyrrhiza uralensis, and Glycyrrhiza inflata, have a long history of use in traditional medicine and as flavoring agents nih.govnih.govmdpi.com. Modern phytochemical investigations have revealed that the pharmacological properties of Glycyrrhiza are largely attributed to its rich and diverse composition of secondary metabolites, prominently including triterpene saponins (B1172615) like glycyrrhizin (B1671929) and a wide array of flavonoids nih.govnih.govmdpi.com. These phytochemicals have been the subject of extensive research due to their demonstrated biological effects, such as anti-inflammatory, antioxidant, antiviral, and antimicrobial activities nih.govnih.gov. The complexity of the Glycyrrhiza matrix necessitates advanced analytical approaches for the identification and quantification of its bioactive constituents tandfonline.commdpi.com. Among the significant flavonoid glycosides found in Glycyrrhiza species is liquiritin (B1674860) apioside nih.govmdpi.comacs.org.

属性

IUPAC Name |

2-[4-[3-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-hydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O13/c27-9-19-20(31)21(32)22(39-25-23(33)26(34,10-28)11-35-25)24(38-19)36-14-4-1-12(2-5-14)17-8-16(30)15-6-3-13(29)7-18(15)37-17/h1-7,17,19-25,27-29,31-34H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVKHUHJWDMWIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74639-14-8 | |

| Record name | Liquiritin apioside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Bioprospecting

Distribution of Liquiritin (B1674860) Apioside in Botanical Sources

Liquiritin apioside is primarily found in plants belonging to the Glycyrrhiza genus, which is part of the Fabaceae family. This genus comprises approximately 30 to 36 species distributed across Southern Europe, Asia, and the Americas nih.govmdpi.comresearchgate.net. The roots and rhizomes are the most utilized parts of these plants mdpi.com.

Key species known to contain liquiritin apioside include Glycyrrhiza glabra L., Glycyrrhiza uralensis Fisch., and Glycyrrhiza inflata Batalin mdpi.comnih.govresearchgate.netnih.gov. These three species are particularly important as they are commonly used as "licorice" in traditional medicine and pharmacopoeias nih.govcaldic.com. Liquiritin apioside has also been reported in Glycyrrhiza aspera nih.govresearchgate.net.

Besides Glycyrrhiza species, liquiritin apioside has been noted in other botanical sources, such as Paeonia lactiflora root researchgate.net. However, its most prominent and well-studied occurrence is within the Glycyrrhiza genus.

Liquiritin apioside is one of the main flavonoid glycosides present in licorice, alongside compounds like liquiritin, isoliquiritin (B191953), and isoliquiritin apioside nih.govrsc.org. It is considered a significant component and has been suggested as a marker for the quality assessment of Glycyrrhiza species frontiersin.org.

Quantitative Variation Across Glycyrrhiza Species and Derived Preparations

The quantitative presence of liquiritin apioside can vary significantly among different Glycyrrhiza species and even within different preparations derived from them researchgate.netcaldic.com. Studies comparing the chemical composition of the three main medicinal licorice species (G. glabra, G. uralensis, and G. inflata) have revealed distinct profiles in their flavonoid content, including liquiritin apioside researchgate.netcaldic.com.

The concentration of liquiritin apioside can also be influenced by the extraction method used to obtain licorice preparations. Different extraction techniques, such as water or alkaline extraction, can result in varying yields of liquiritin apioside and other compounds iiarjournals.org.

Quantitative analysis methods, such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), are employed to determine the precise amounts of liquiritin apioside and other bioactive compounds in licorice raw materials and dietary supplements nih.gov. These methods are crucial for the chemical standardization and quality control of licorice products nih.gov.

Studies have quantified liquiritin apioside in various licorice samples. For instance, research analyzing six effective components in Glycyrrhiza uralensis using deep eutectic solvents combined with quantitative analysis methods included liquiritin apioside in the analysis mdpi.com. The content of liquiritin apioside, alongside other compounds, was determined to assess the efficiency of different extraction methods mdpi.com.

While specific comprehensive data tables detailing liquiritin apioside content across a wide range of Glycyrrhiza species and preparations were not extensively available in the provided search results, the research clearly indicates its presence as a significant flavonoid glycoside and highlights the quantitative variations that exist depending on the species and processing methods researchgate.netnih.govcaldic.commdpi.com.

The following table summarizes the occurrence of liquiritin apioside in key Glycyrrhiza species based on the search results:

| Species | Occurrence of Liquiritin Apioside |

| Glycyrrhiza glabra | Reported as a constituent nih.govresearchgate.netnih.govscispace.com |

| Glycyrrhiza uralensis | Reported as a constituent and often higher in content than in other species mdpi.comnih.govresearchgate.netcaldic.comrsc.orgmdpi.commedchemexpress.com |

| Glycyrrhiza inflata | Reported as a constituent mdpi.comresearchgate.netnih.gov |

| Glycyrrhiza aspera | Reported as a constituent nih.govresearchgate.net |

Research findings emphasize the importance of considering the specific Glycyrrhiza species and the methods of preparation when evaluating the liquiritin apioside content in licorice-derived materials researchgate.netnih.govcaldic.com.

Extraction and Isolation Methodologies

Conventional Extraction Techniques for Flavonoid Glycosides

Conventional methods for extracting bioactive compounds from plant tissues, including flavonoid glycosides like liquiritin (B1674860) apioside, often involve solvent extraction techniques. These methods utilize polar solvents such as ethanol, methanol (B129727), and water to dissolve and extract the target compounds from the dried and powdered plant material. researchgate.netmdpi.com Common conventional techniques include maceration, percolation, Soxhlet extraction, and decoction. researchgate.net

For example, water reflux extraction has been used to obtain an aqueous extract from Glycyrrhiza uralensis, which contains liquiritin apioside along with other compounds. tandfonline.com Another approach involves using a mixed solvent system, such as ethanol/water, often at optimized ratios and temperatures to enhance extraction efficiency. researchgate.net While these methods are widely used, they can be time-consuming, require large volumes of solvents, and may result in relatively lower extraction efficiency compared to more modern techniques. mdpi.com

Advanced Chromatographic Purification Strategies

Following the initial extraction, chromatographic techniques are essential for separating liquiritin apioside from other co-extracted compounds, including other flavonoids, saponins (B1172615), and primary metabolites present in the licorice extract.

High-Performance Liquid Chromatography (HPLC) Applications for Isolation

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for the analysis and purification of flavonoid glycosides, including liquiritin apioside. mdpi.commdpi.com HPLC allows for the separation of compounds based on their differential interactions with a stationary phase and a mobile phase. Reversed-phase HPLC, often utilizing C18 columns, is commonly employed for the separation of relatively polar compounds like flavonoid glycosides. mdpi.comresearchgate.netresearchgate.net

HPLC coupled with detectors such as Photodiode Array (PDA) or UV-Vis detectors is frequently used for both the analysis and preparative isolation of liquiritin apioside. mdpi.comjfda-online.come-jkfn.orgnih.gov The detection wavelength is typically set based on the UV absorption characteristics of liquiritin apioside, which is around 276 nm. jfda-online.com Gradient elution, using mobile phases consisting of mixtures of water (often acidified) and organic solvents like acetonitrile (B52724) or methanol, is commonly applied to achieve effective separation of complex mixtures found in licorice extracts. jfda-online.comsci-hub.se

HPLC methods have been developed and validated for the simultaneous determination and isolation of liquiritin apioside alongside other licorice constituents such as liquiritin, isoliquiritin (B191953) apioside, isoliquiritin, and glycyrrhizin (B1671929). mdpi.comjfda-online.comsci-hub.se The optimization of parameters such as mobile phase composition, flow rate, and column temperature is crucial for achieving good resolution and efficient isolation. jfda-online.com

Centrifugal Partition Chromatography (CPC) Approaches for Purification

Centrifugal Partition Chromatography (CPC), also known as High-Speed Countercurrent Chromatography (HSCCC), is an all-liquid chromatographic technique that does not utilize a solid stationary phase. gilson.com Instead, it relies on the partition of analytes between two immiscible liquid phases, one serving as the stationary phase and the other as the mobile phase, held in a centrifugal field. gilson.com This technique offers advantages such as high sample recovery, reduced solvent consumption, and the absence of irreversible adsorption. gilson.com

CPC has been successfully applied for the purification of liquiritin derivatives, including liquiritin apioside, from crude licorice extracts. nih.govacs.org A study demonstrated the use of CPC in reversed-phase mode to purify liquiritin and liquiritin apioside from a methanol extract of Glycyrrhiza uralensis. nih.govacs.org Using an elution-extrusion mode, this method allowed for the purification of liquiritin apioside, although coelution with primary metabolites could affect its purity level. nih.govacs.org The purity of the isolated compounds can be assessed using techniques like quantitative NMR (qHNMR) and UHPLC-UV/LC-MS. nih.govacs.org

Emerging Extraction Technologies

To address the limitations of conventional extraction methods, emerging technologies are being explored for the efficient extraction of bioactive compounds like liquiritin apioside.

Ionic Liquids-Ultrasound Based Extraction (IL-UAE)

Ionic Liquids-Ultrasound Based Extraction (IL-UAE) is an emerging technique that combines the benefits of ionic liquids (ILs) as alternative solvents with the enhanced mass transfer provided by ultrasound irradiation. researchgate.netrsc.orgnih.govsemanticscholar.org Ionic liquids are considered "green" solvents due to their unique properties, including low volatility and high thermal stability. rsc.orgsemanticscholar.org Ultrasound irradiation creates cavitation bubbles, which can disrupt plant cell walls and facilitate the release of intracellular compounds into the solvent. frontiersin.org

IL-UAE has been investigated for the simultaneous extraction of flavonoid glycosides, including liquiritin apioside, and triterpenoid (B12794562) saponins from licorice. researchgate.netrsc.orgnih.gov Studies have shown that IL-UAE can achieve higher extraction efficiency and require shorter extraction times and smaller solvent-to-solid ratios compared to conventional methods like traditional ultrasonic-assisted extraction (UAE) or pharmacopoeia methods. nih.gov The choice of ionic liquid, particularly the type of anion and the alkyl chain length of the cation, significantly influences the extraction efficiency. rsc.orgsemanticscholar.org For the extraction of flavonoid glycosides and triterpenoid saponins from licorice, 1-butyl-3-methylimidazolium acetate (B1210297) ([C4MIM]Ac) has been identified as an effective extractant. rsc.orgnih.gov

Optimization of IL-UAE parameters such as IL concentration, liquid-to-solid ratio, ultrasonic time, and ultrasonic power is crucial for maximizing the extraction yield of target compounds like liquiritin apioside. semanticscholar.orgmdpi.com Research has demonstrated that IL-UAE can effectively extract liquiritin apioside from licorice, offering a promising and more environmentally friendly alternative to traditional methods. researchgate.netrsc.orgnih.gov

Analytical Characterization and Quantitative Determination

Chromatographic Methodologies for Identification and Quantification

Chromatographic techniques are fundamental for separating liquiritin (B1674860) apioside from other components in a sample matrix before detection and quantification.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely utilized technique for the analysis of liquiritin apioside. This method employs a stationary phase that is non-polar and a mobile phase that is typically a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). jfda-online.comjfda-online.comfda.gov.twnih.gov Gradient elution, where the mobile phase composition changes over time, is often used to achieve optimal separation of liquiritin apioside from other structurally similar flavonoids and compounds present in licorice extracts. jfda-online.comjfda-online.comfda.gov.tw

Specific RP-HPLC methods have been developed for the simultaneous determination of liquiritin apioside alongside other bioactive components in licorice. For instance, a method using a mobile phase of acetonitrile and 0.1% phosphoric acid under gradient elution on a C18 column has been reported for the simultaneous determination of liquiritin apioside, liquiritin, licuraside, isoliquiritin (B191953), and glycyrrhizin (B1671929). jfda-online.comjfda-online.comfda.gov.tw This method demonstrated good linearity, accuracy (average recoveries ranging from 95.86% to 103.11%), and precision (RSD values ranging from 0.24% to 2.54%) for the quantification of liquiritin apioside and other analytes. jfda-online.comjfda-online.com Another RP-HPLC method for the simultaneous analysis of liquiritin apioside and other compounds in a traditional herbal prescription utilized a C18 column with a gradient elution of 0.1% aqueous trifluoroacetic acid and acetonitrile. ajol.infoathmsi.orgbioline.org.br This method showed high correlation coefficients (0.9996-1.0000) and good recovery (97.63-102.70%) for liquiritin apioside. ajol.infoathmsi.orgbioline.org.br

Achieving baseline separation between liquiritin apioside and liquiritin can be critical for accurate quantification. Studies have shown that adjusting parameters like flow rate can improve this separation. jfda-online.com

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) offers advantages over conventional HPLC, including faster analysis times and improved resolution, due to the use of smaller particle size columns and higher mobile phase pressures. UHPLC coupled with mass spectrometry (MS) is a powerful tool for the identification and quantification of liquiritin apioside, particularly in complex matrices and for the analysis of a large number of compounds simultaneously. nih.govmdpi.comrsc.orgnih.govmdpi.comfrontiersin.orgnih.gov

UHPLC-MS/MS methods have been developed for the simultaneous quantification of multiple licorice components, including liquiritin apioside, in various sample types such as licorice raw materials, dietary supplements, and biological samples like rat plasma. nih.govmdpi.comnih.govmdpi.comfrontiersin.orgnih.gov These methods often employ reversed-phase columns and gradient elution with mobile phases containing organic solvents (e.g., acetonitrile) and aqueous solutions (e.g., water with formic acid or ammonium (B1175870) formate). nih.govmdpi.comrsc.orgfrontiersin.orgnih.gov The increased selectivity of UHPLC-MS/MS allows for faster separations compared to HPLC-UV methods, even when not all constituents are baseline resolved. nih.gov

UHPLC-Q-Orbitrap-MS has been used for comprehensive metabolic profiling and quantitative analysis, enabling the identification and tentative characterization of liquiritin apioside in complex samples. mdpi.comrsc.orgnih.gov UHPLC-TQ-MS/MS operating in multiple reaction monitoring (MRM) mode is frequently employed for highly sensitive and selective quantitative analysis of liquiritin apioside, especially in biological matrices where sensitivity is paramount. mdpi.commdpi.comfrontiersin.orgnih.gov

Spectrometric and Spectroscopic Techniques

Spectrometric and spectroscopic techniques are essential for the detection, identification, and structural characterization of liquiritin apioside, often coupled with chromatographic separation.

Diode-Array Detection (DAD) Applications

Diode-Array Detection (DAD) is a common detection method used in conjunction with HPLC for the analysis of liquiritin apioside. DAD allows for the acquisition of full UV-Vis spectra across a range of wavelengths during a single chromatographic run, providing valuable information for peak identification and purity assessment. jfda-online.comjfda-online.comfda.gov.twnih.govajol.infoathmsi.orgbioline.org.br

Liquiritin apioside exhibits characteristic UV absorption properties, and its detection is often performed at specific wavelengths. Studies have reported monitoring liquiritin apioside at wavelengths such as 276 nm or 254 nm. jfda-online.comjfda-online.comnih.govnih.gov The maximum absorption of liquiritin apioside has been measured by DAD and the detection wavelength set accordingly, for example, at 276 nm when analyzed alongside liquiritin. jfda-online.comnih.gov DAD is crucial for the simultaneous determination of multiple components with different UV absorption maxima in complex samples. nih.gov

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful technique for the direct quantification of compounds based on the linear relationship between signal intensity and analyte concentration. nih.govfrontiersin.org qNMR can be used for the purity determination of reference standards and for the quantification of components in complex mixtures without the need for a reference curve of the analyte itself, provided a suitable internal standard is used. frontiersin.orgacs.org

While less commonly reported for routine high-throughput analysis of liquiritin apioside in complex matrices compared to hyphenated chromatographic techniques, qNMR has been applied in the characterization and quantification of licorice components, including liquiritin apioside. acs.orgresearchgate.net Analysis of qNMR spectra of liquiritin apioside allows for structural identification and the determination of its relative concentration or purity. acs.org qNMR can also be used to identify and quantify impurities in isolated liquiritin apioside samples. acs.org

Mass Spectrometry-Based Characterization

Mass Spectrometry (MS) is a highly sensitive and selective technique that provides information about the molecular weight and structure of analytes. When coupled with chromatography (LC-MS or GC-MS), it becomes an indispensable tool for the identification and quantification of liquiritin apioside, especially in complex biological and botanical samples. nih.govmdpi.comrsc.orgnih.govmdpi.comfrontiersin.orgnih.govnih.govacs.orgnih.govufz.deshimadzu.com

LC-MS and LC-MS/MS are widely used for the analysis of liquiritin apioside. Electrospray ionization (ESI) is a common ionization technique used to generate ions from liquiritin apioside. nih.govacs.orgnih.govufz.de In negative ion mode, liquiritin apioside typically produces a deprotonated molecule ion, [M-H]-, at m/z 549. mdpi.comnih.govnih.govufz.de Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are characteristic of the compound's structure, allowing for unambiguous identification and quantification based on specific precursor and product ions. nih.govmdpi.comnih.govmdpi.comfrontiersin.orgnih.govacs.orgnih.gov For liquiritin apioside, a fragment ion at m/z 255.1 can be produced by losing an apiosyl glucoside from the precursor ion [M-H]-. mdpi.comnih.gov

LC-MS/MS methods have been developed for the simultaneous quantification of liquiritin apioside and other flavonoids in matrices such as rat plasma, demonstrating good linearity, accuracy, and precision. acs.orgnih.gov The inclusion of low concentrations of electrolytes, such as ammonium formate, in the mobile phase can improve detection limits and reduce matrix effects in LC-MS/MS analysis of flavonoids like liquiritin apioside. acs.orgnih.gov UHPLC-MS/MS, particularly in MRM mode, is favored for quantitative analysis due to its sensitivity and selectivity, enabling the simultaneous determination of multiple compounds within a single run. mdpi.commdpi.comfrontiersin.orgnih.gov

Data Table: Analytical Methods for Liquiritin Apioside

| Method | Principle | Application | Key Findings / Parameters (Examples) |

| RP-HPLC/DAD | Separation by polarity, UV-Vis detection | Quantification in licorice extracts, simultaneous determination of multiple compounds | Mobile phase: Acetonitrile and 0.1% phosphoric acid (gradient); Detection: 276 nm; Linearity (r² ≥ 0.9997); Recoveries (95.86-103.11%) jfda-online.comjfda-online.com |

| HPLC/DAD | Separation by polarity, UV-Vis detection | Simultaneous analysis in herbal prescriptions | Mobile phase: 0.1% aqueous trifluoroacetic acid and acetonitrile (gradient); Detection: 275 nm; High correlation coefficients (0.9996-1.0000) ajol.infoathmsi.orgbioline.org.br |

| UHPLC-MS/MS | High-resolution separation, Mass detection | Quantification in complex matrices (extracts, plasma), simultaneous analysis | Precursor ion [M-H]- m/z 549; Product ion m/z 255.1; Used for quantifying multiple licorice components; Improved detection limits with HCOONH4 mdpi.comnih.govmdpi.comfrontiersin.orgnih.govacs.orgnih.gov |

| UHPLC-Q-Orbitrap-MS | High-resolution separation, High-resolution Mass detection | Comprehensive metabolic profiling, identification, tentative characterization | Identification based on accurate mass and fragmentation patterns; Used for screening phytochemicals in extracts mdpi.comrsc.orgnih.gov |

| qNMR | Quantification based on signal intensity | Purity determination, quantification of components without reference curve | Analysis of 1H NMR spectra; Used for purity assessment of standards and relative quantification in fractions acs.orgresearchgate.net |

Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS/MS)

UHPLC-QTOF-MS/MS is a powerful technique used for the comprehensive profiling and characterization of small-molecule bioactive compounds like liquiritin apioside in complex matrices such as licorice extracts. acs.org This method combines the high separation efficiency of UHPLC with the accurate mass measurement and fragmentation capabilities of QTOF-MS/MS. acs.orgnih.gov

Studies utilizing UHPLC-QTOF-MS/MS have successfully identified liquiritin apioside as a major bioactive component in Glycyrrhiza uralensis. nih.govacs.org The technique allows for the determination of the molecular formula based on accurate mass measurements and provides structural information through fragmentation patterns obtained in the MS/MS mode. acs.orgresearchgate.net For liquiritin apioside, characteristic fragment ions can be observed, aiding in its unambiguous identification. For instance, in negative ion mode, a fragment ion at m/z 255.1 can be produced by the loss of an apiosyl glucoside from the precursor ion [M − H]⁻ at m/z 549.2. mdpi.com

UHPLC-QTOF-MS/MS has been applied in studies evaluating the quality consistency of herbal medicines containing licorice by integrating it with other analytical techniques. nih.gov

Ultra-Fast Liquid Chromatography with Tandem Mass Spectrometry (UFLC-MS/MS)

UFLC-MS/MS, including systems coupled with triple quadrupole (TQ) or triple quadrupole-time of flight (Triple TOF) mass analyzers, is frequently used for the targeted and quantitative analysis of liquiritin apioside. mdpi.commdpi.comjst.go.jp UFLC offers faster separation times compared to traditional HPLC, while tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode provides high sensitivity and selectivity for the quantification of target compounds in complex samples. mdpi.comnih.gov

Quantitative analysis of liquiritin apioside using UFLC-TQ-MS/MS in MRM mode has been successfully demonstrated in studies analyzing traditional herbal formulas. mdpi.comnih.gov This approach allows for the simultaneous quantification of multiple compounds, including liquiritin apioside, within a single run. mdpi.comnih.gov For example, a validated UPLC-TQ-MS/MS method quantified liquiritin apioside in the range of 6.870–6.933 mg/g in Sayeok-tang extracts. mdpi.comnih.gov

UFLC-MS/MS methods have also been developed and validated for the simultaneous determination of multiple bioactive constituents in licorice, including liquiritin apioside. mdpi.com These methods often involve optimizing chromatographic conditions, such as the mobile phase composition and flow rate, and MS parameters to achieve optimal separation and detection of the target analytes. mdpi.comjst.go.jp

Method Validation Parameters in Analytical Research

Method validation is a critical process in analytical chemistry to ensure that a method is suitable for its intended purpose. nih.govnih.gov For the quantitative determination of liquiritin apioside using techniques like UHPLC-MS/MS or UFLC-MS/MS, several parameters are typically evaluated:

Selectivity/Specificity: This ensures that the method can accurately measure the analyte of interest without interference from other components in the sample matrix. nih.govnih.gov This is typically assessed by analyzing blank samples, standards, and spiked samples. nih.gov

Linearity: This demonstrates that the analytical response is directly proportional to the concentration of the analyte over a defined range. nih.govmdpi.com Linearity is evaluated by analyzing a series of standards at different concentrations and determining the correlation coefficient (r² or r) of the calibration curve. mdpi.comnih.govmdpi.comjfda-online.com High correlation coefficients (e.g., ≥ 0.995) indicate good linearity. mdpi.comnih.govmdpi.comjfda-online.com

Precision: This refers to the agreement between independent test results obtained under stipulated conditions. nih.gov Precision is usually assessed by evaluating intra-day (within the same day) and inter-day (on different days) variability, often expressed as relative standard deviation (RSD). nih.govmdpi.comnih.govjfda-online.com Low RSD values indicate good precision. nih.govmdpi.com

Accuracy: This measures the closeness of the measured value to the true value. nih.gov Accuracy is often evaluated through recovery studies, where known amounts of the analyte are added to a sample matrix, and the percentage recovered is determined. nih.govmdpi.comnih.govmdpi.comjfda-online.com Acceptable recovery rates typically fall within a specific range (e.g., 95.86% to 103.11%). jfda-online.com

Sensitivity: This refers to the ability of the method to detect and quantify the analyte at low concentrations. mdpi.comnih.gov Sensitivity is typically determined by the limit of detection (LOD) and the limit of quantification (LOQ). nih.govmdpi.commdpi.com LOD is the lowest concentration that can be detected, while LOQ is the lowest concentration that can be reliably quantified with acceptable accuracy and precision. nih.govmdpi.comnih.govmdpi.com

Stability: This evaluates the stability of the analyte in the sample matrix and standard solutions over time and under different storage conditions. nih.govnih.gov

Studies on the analytical determination of liquiritin apioside have reported method validation parameters demonstrating the reliability of the developed methods. For instance, HPLC-DAD methods for simultaneous determination of multiple licorice components including liquiritin apioside showed excellent linearity (r² ≥ 0.9997), good recovery rates (95.86% to 103.11%), and acceptable precision. jfda-online.com Similarly, UFLC-MS/MS methods have reported satisfactory linearity (r ≥ 0.9990), low LOD and LOQ values, and good precision and repeatability. mdpi.com UHPLC-MS/MS methods have also shown validated parameters including linearity, precision, accuracy, and stability. nih.govnih.gov

Here is a summary of typical method validation parameters reported in analytical research for compounds like liquiritin apioside:

| Validation Parameter | Typical Metric | Acceptable Range/Finding | Source Examples |

| Linearity | r or r² | ≥ 0.995 - 0.9997 | mdpi.comnih.govmdpi.comjfda-online.com |

| Precision (RSD) | % RSD | Intra-day: < 3.12% mdpi.com, Inter-day: < 4.41% mdpi.com | nih.govmdpi.com |

| Accuracy (Recovery) | % Recovery | 91.19% - 103.11% | nih.govmdpi.comnih.govmdpi.comjfda-online.com |

| Sensitivity | LOD/LOQ | ng/mL or µg/mL range | nih.govmdpi.commdpi.com |

| Selectivity | Chromatographic analysis of blanks and spiked samples | Absence of interfering peaks | nih.govnih.gov |

| Stability | Evaluation over time and conditions | Analyte remains stable | nih.govnih.gov |

Note: The specific acceptable ranges for validation parameters can vary depending on the matrix and the intended application of the method.

Biosynthesis and Biotransformation Pathways

Enzymatic Mechanisms of Apiosylation in Flavonoid Biosynthesis

Flavonoids are synthesized via the phenylpropanoid pathway, starting from phenylalanine. phcog.comnih.govnih.gov This pathway involves key enzymes such as phenylalanine ammonia-lyase (PAL), chalcone (B49325) synthase (CHS), and chalcone reductase (CHR), which lead to the formation of flavonoid scaffolds like liquiritigenin (B1674857) and isoliquiritigenin (B1662430). phcog.comnih.govresearchgate.net

Apiose is a branched-chain pentose (B10789219) sugar that is incorporated into flavonoid structures through a process called apiosylation. nih.govresearchgate.netnih.govdiva-portal.org This reaction is catalyzed by UDP-dependent glycosyltransferases (UGTs), specifically apiosyltransferases, which transfer an apiose residue from UDP-apiose to a sugar acceptor molecule, typically a flavonoid glucoside. nih.govresearchgate.netnih.govdiva-portal.orgnih.govoup.commdpi.com

A specific apiosyltransferase, GuApiGT, has been identified in Glycyrrhiza uralensis. nih.govresearchgate.netdiva-portal.orgnih.gov This enzyme efficiently catalyzes the 2″-O-apiosylation of flavonoid glycosides, including liquiritin (B1674860), to form liquiritin apioside. nih.govresearchgate.netnih.gov GuApiGT exhibits strict selectivity towards UDP-apiose as the sugar donor. nih.govresearchgate.netdiva-portal.orgnih.gov Research has identified a key sugar-binding motif (RLGSDH) in GuApiGT through structural analysis and theoretical calculations, providing insights into its sugar donor selectivity. researchgate.netdiva-portal.orgnih.gov

Engineered De Novo Biosynthesis Strategies

Engineered biosynthesis offers a promising alternative to traditional extraction methods for obtaining liquiritin apioside, which can be challenging due to the long growth period of plants like licorice. nih.govresearchgate.net

Heterologous Expression Systems for Flavonoid Apioside Production

While Escherichia coli and yeast are commonly used chassis for the de novo biosynthesis of natural products, the yields for flavonoids in these systems are often low. nih.gov Plants, such as Nicotiana benthamiana (tobacco), are being explored as potential hosts for the production of flavonoid apiosides due to their rapid growth and high biomass. nih.govresearchgate.netdiva-portal.orgnih.gov

Engineered biosynthesis of liquiritin apioside has been achieved in Nicotiana benthamiana by introducing genes involved in its biosynthesis, including the apiosyltransferase GuApiGT and UDP-apiose/UDP-xylose synthase (UAXS) from Arabidopsis thaliana, which provides the UDP-apiose donor. nih.govresearchgate.netdiva-portal.orgnih.gov This approach has demonstrated the feasibility of producing liquiritin apioside in a heterologous plant system. nih.govresearchgate.netdiva-portal.orgnih.gov

Optimization of Bioparts and Agrobacterium Strains in Plant Systems

Optimization of various factors is crucial for enhancing the yield of flavonoid apiosides in engineered plant systems. This includes optimizing the Agrobacterium strain used for transformation and the "bioparts" (genes and regulatory elements) involved in the biosynthetic pathway. nih.govresearchgate.netupv.es

Studies in Nicotiana benthamiana have evaluated different Agrobacterium strains for their efficiency in mediating the transient expression of genes like GuApiGT. nih.govresearchgate.net For instance, the GV2260 strain showed higher conversion rates compared to other strains like AGL1, GV3101, C85C1, and LBA4404, making it a more suitable choice for the expression of GuApiGT. nih.gov Optimization of the concentrations of Agrobacterium cultures used for infiltration also plays a role in maximizing product accumulation. researchgate.net Furthermore, optimizing the supply of precursor molecules, such as isoliquiritin (B191953) and UDP-glucuronic acid (UDP-GlcA), can enhance the production of liquiritin apioside and its analogues. nih.govresearchgate.net

Metabolic Fate and Biotransformation in Biological Systems

Upon entering biological systems, liquiritin apioside undergoes metabolic transformations, particularly influenced by the gut microbiota. nih.govnih.govfrontiersin.orgpubcompare.airesearchgate.net

In Vitro Metabolic Profiling with Gut Microbiota

In vitro studies using gut microbiota have shown that liquiritin apioside is metabolized. nih.govnih.govfrontiersin.org Metabolic profiling of total glycosides, including liquiritin apioside, incubated with gut microbiota has revealed the resulting metabolites. nih.govnih.govfrontiersin.org These studies often employ techniques like ultra-high-performance liquid chromatography quadrupole time-of-flight tandem mass spectrometry (UHPLC-Q-TOF-MS/MS) to identify and quantify the parent compounds and their metabolites. nih.govnih.govfrontiersin.org

Research indicates that liquiritin apioside is relatively easy to metabolize by gut microbiota. nih.govnih.govfrontiersin.org Its concentration decreases over time during in vitro incubation with gut microbes. frontiersin.org

Identification of Deglycosylation as a Primary Metabolic Pathway

A primary metabolic pathway for liquiritin apioside in biological systems, particularly mediated by gut microbiota, is deglycosylation. nih.govnih.govfrontiersin.orgsemanticscholar.orgmdpi.com This process involves the cleavage of the glycosidic bond, releasing the apiose and glucose moieties from the flavonoid aglycone. nih.govnih.govfrontiersin.org

Studies have shown that liquiritin apioside is deglycosylated to form liquiritin, and subsequently, liquiritin is further metabolized to liquiritigenin, the aglycone. frontiersin.orgsemanticscholar.orgmdpi.comtmc.edu This deglycosylation is facilitated by glycoside hydrolases produced by gut bacteria. nih.govfrontiersin.org The deglycosylation capability of gut microbiota can vary depending on factors such as the physiological state (e.g., normal vs. diarrheal conditions). nih.govnih.govfrontiersin.org

Here is a table summarizing the metabolic transformation of Liquiritin apioside by gut microbiota based on research findings:

| Compound | Metabolic Transformation | Product(s) | Mediator | Reference |

| Liquiritin apioside | Deglycosylation | Liquiritin | Gut microbiota | frontiersin.org |

| Liquiritin | Deglycosylation | Liquiritigenin | Gut microbiota | frontiersin.orgsemanticscholar.orgmdpi.comtmc.edu |

This deglycosylation process is considered a main metabolic pathway for multi-glycosides, including liquiritin apioside, in the gut. nih.govnih.govfrontiersin.org The resulting deglycosylated metabolites, such as liquiritigenin, may have enhanced bioavailability and contribute to the biological activities observed. nih.govsemanticscholar.org

In Vivo Metabolic Pathways in Animal Models

In vivo metabolic studies in animal models have provided insights into the fate of liquiritin apioside following administration. Research in rats, for instance, has demonstrated that liquiritin apioside undergoes metabolic transformation. Following oral administration of liquiritin apioside to guinea pigs, the parent compound was detected in plasma, reaching peak concentration around 15 minutes post-administration. The plasma concentration of unchanged liquiritin apioside then declined, becoming nearly undetectable after 4 hours. acs.orgresearchgate.net

A key metabolic pathway observed is deglycosylation. Liquiritigenin, an aglycone of liquiritin apioside, has been identified as a metabolite in rat plasma. acs.orgresearchgate.net Studies indicate that liquiritigenin appears in plasma approximately 2 hours after liquiritin apioside administration and persists for over 6 hours. acs.orgresearchgate.net This suggests that the glycoside linkage in liquiritin apioside is cleaved in vivo, likely by enzymes including those from the gut microbiota. frontiersin.org

Studies investigating the metabolism of total glycosides from sources containing liquiritin apioside in the gut microbiota of mice have shown that liquiritin apioside is readily metabolized. frontiersin.org In both normal and diarrheal mice, liquiritin apioside levels decreased significantly over time, becoming undetectable within 8 hours, indicating complete degradation by the gut microbiota. frontiersin.org This deglycosylation process is considered a main metabolic pathway for multi-glycosides like liquiritin apioside by the gut microbiota. frontiersin.org Flavonoids with hydroxyl groups at specific positions (5-, 7-, and 4′-positions) are reported to be more rapidly degraded by the gut microbiota, which aligns with the metabolic fate of liquiritin apioside. frontiersin.org

While liquiritin apioside itself is present in plasma relatively transiently, its metabolite, liquiritigenin, shows a more sustained presence. acs.orgresearchgate.net The plasma concentration of liquiritigenin has been observed to gradually increase after administration of liquiritin apioside and remain detectable for an extended period. researchgate.net This suggests that liquiritigenin may contribute to the biological effects observed after liquiritin apioside administration, particularly in later phases. researchgate.net

Further research on the pharmacokinetics of liquiritin apioside and related compounds in rats after oral administration of licorice extracts has also highlighted the metabolic conversion. nih.gov While the Cmax of liquiritin apioside might decrease after certain processing of licorice, the Cmax and AUC of metabolites like isoliquiritigenin can increase, indicating altered metabolic profiles based on the source material. nih.gov

The metabolic fate of liquiritin apioside in animal models underscores the importance of considering both the parent compound and its metabolites when evaluating its biological activities. The deglycosylation to liquiritigenin by gut microbiota and potentially host enzymes is a significant biotransformation pathway.

Table 1: Observed Metabolites of Liquiritin Apioside in Animal Models

| Compound | Type | Animal Model | Biosample | Observation |

| Liquiritin Apioside | Glycoside | Guinea Pig | Plasma | Parent compound, transiently present. acs.orgresearchgate.net |

| Liquiritin Apioside | Glycoside | Mouse | Gut | Degraded by gut microbiota within 8 hours. frontiersin.org |

| Liquiritigenin | Aglycone | Rat | Plasma | Detected from 2 hours onwards. acs.orgresearchgate.net |

| Isoliquiritigenin | Aglycone | Rat | Plasma | Increased Cmax and AUC observed in some studies. nih.gov |

Table 2: Pharmacokinetic Observations of Liquiritin Apioside and Metabolite in Guinea Pig Plasma

| Compound | Peak Plasma Concentration Time | Detectable Duration in Plasma |

| Liquiritin Apioside | ~15 minutes acs.orgresearchgate.net | Up to ~4 hours acs.orgresearchgate.net |

| Liquiritigenin | Appears ~2 hours acs.orgresearchgate.net | More than 6 hours acs.orgresearchgate.net |

Pharmacological Activities and Molecular Mechanistic Elucidation

Anti-inflammatory Modulations

The anti-inflammatory effects of liquiritin (B1674860) apioside are a key aspect of its pharmacological profile. Research indicates that it can alleviate inflammation by influencing immune cell responses and inhibiting the production of inflammatory mediators. nih.govnih.gov

Liquiritin apioside has been shown to restrict the expression of pro-inflammatory cytokines, which are key signaling molecules that mediate and regulate immunity and inflammation. nih.govnih.gov In a study involving mice with dextran sulfate sodium (DSS)-induced colitis, treatment with liquiritin apioside led to a notable reduction in the levels of several pro-inflammatory cytokines in the inflamed colon tissues. nih.gov Furthermore, in studies using lung epithelial cells exposed to cigarette smoke extract, liquiritin apioside concentration-dependently prevented the increase of TGF-β and TNF-α mRNA expression. chemfaces.com In vivo experiments with mice exposed to cigarette smoke also showed a reduction in the pulmonary release of TGF-β and TNF-α. chemfaces.com The related compound, liquiritin, has also been observed to significantly inhibit the protein and mRNA levels of inflammatory cytokines IL-6 and IL-8 in IL-1β-stimulated human synovial cells. fao.org

Table 1: Effect of Liquiritin Apioside and Related Compounds on Pro-inflammatory Cytokines

| Compound | Model System | Affected Cytokines | Observed Effect | Reference |

|---|---|---|---|---|

| Liquiritin apioside | DSS-induced colitis in mice | General pro-inflammatory cytokines | Restricted expression | nih.gov |

| Liquiritin apioside | Cigarette smoke-exposed mice | TNF-α, TGF-β | Reduced pulmonary release | chemfaces.com |

| Liquiritin apioside | Cigarette smoke extract-treated A549 cells | TNF-α, TGF-β | Inhibited mRNA expression | chemfaces.com |

| Liquiritin | IL-1β-stimulated SW982 human synovial cells | IL-6, IL-8 | Inhibited protein and mRNA levels | fao.org |

| Licorice Flavonoids (including Liquiritin apioside) | LPS-stimulated RAW264.7 macrophages | IL-6, Eotaxin | Observably decreased expression | researchgate.net |

The anti-inflammatory actions of liquiritin apioside and its related flavonoids are closely linked to their ability to modulate critical intracellular signaling pathways. These compounds interfere with cascades that lead to the expression of pro-inflammatory genes. biosynth.comresearchgate.net

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. nih.govnih.gov Bioactive components in licorice, including flavonoids like liquiritin apioside, have been shown to inhibit the activation of NF-κB. biosynth.comresearchgate.netnih.gov This inhibition is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govresearchgate.netnih.gov By blocking IκBα degradation, the translocation of the active NF-κB complex into the nucleus is prevented, which in turn suppresses the transcription of target pro-inflammatory genes like those for TNF-α, IL-1β, and IL-6. nih.govresearchgate.netnih.gov The related compound, liquiritin, has been shown to suppress the translocation of the p65 protein subunit of NF-κB into the nucleus in IL-1β-induced human synovial cells. fao.org

TNF and IL-1β Pathways: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) are potent pro-inflammatory cytokines whose signaling pathways are crucial in inflammatory processes. nih.gov Liquiritin apioside has been found to inhibit the expression of TNF-α. chemfaces.com The effects of TNF-α are mediated through its binding to specific receptors, which triggers a cascade involving adaptor proteins like TRADD and TRAF2, ultimately leading to the activation of pathways such as NF-κB. By modulating these upstream cytokines and their signaling, liquiritin apioside can effectively dampen the inflammatory response.

Table 2: Modulation of Signaling Pathways by Licorice Flavonoids

| Compound/Extract | Pathway | Mechanism of Action | Reference |

|---|---|---|---|

| Licorice Bioactive Compounds | NF-κB | Inhibit phosphorylation and degradation of IκBα, reducing nuclear translocation of p65. | nih.govresearchgate.netnih.gov |

| Liquiritin | NF-κB, JNK, p38, AP-1, AMPK | Suppressed p65 translocation and phosphorylation of JNK, p38, and AMPK in synovial cells. | fao.org |

| Liquiritin apioside | TNF-α Signaling | Reduces pulmonary release and mRNA expression of TNF-α. | chemfaces.com |

Maintaining a proper balance between different types of immune cells is critical for a healthy immune response and preventing autoimmune-mediated inflammation. nih.gov An imbalance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T (Treg) cells is implicated in the pathogenesis of inflammatory diseases like inflammatory bowel disease (IBD). nih.govnih.gov

A study demonstrated that liquiritin apioside plays a pivotal role in restoring the Th17/Treg balance in a mouse model of colitis. nih.gov Treatment with liquiritin apioside corrected the imbalanced Treg/Th17 differentiation in the inflamed colon tissues. nih.gov This immunomodulatory effect was shown to be dependent on changes in gut metabolites, as fecal microbiota transplantation from mice fed with liquiritin apioside also corrected the Th17/Treg imbalance. nih.gov By promoting the differentiation of Treg cells while potentially suppressing Th17 cells, liquiritin apioside helps to resolve intestinal inflammation. nih.govmdpi.com

Antioxidant Capacities and Oxidative Stress Mitigation

Beyond its anti-inflammatory effects, liquiritin apioside possesses significant antioxidant properties. nih.govchemfaces.com It helps to protect cells from damage caused by oxidative stress, which is characterized by an overproduction of reactive oxygen species (ROS). chemfaces.comnih.gov

ROS are highly reactive molecules that, in excess, can lead to cellular damage and contribute to inflammatory conditions. nih.govresearchgate.net Liquiritin apioside has been shown to inhibit the generation of ROS. medchemexpress.com Its aglycone, liquiritin, has also been demonstrated to inhibit ROS production in cardiomyocytes subjected to hypoxia/reoxygenation injury. nih.govnih.gov This protective effect is crucial, as excessive ROS can activate inflammatory pathways and cause direct tissue injury. nih.gov The antioxidant activity of flavonoids from licorice is attributed to their ability to neutralize free radicals. researchgate.net

The nicotinamide adenine dinucleotide phosphate (NADPH) oxidase (NOX) family of enzymes are major sources of cellular ROS. nih.govnih.gov These enzymes are specifically dedicated to generating ROS as their primary function. nih.govnih.gov Research has indicated that liquiritin apioside can inhibit laryngeal chemoreflex by inhibiting NADPH oxidase, which in turn weakens the interaction between ROS and the TRPV1 receptor. medchemexpress.com By modulating the activity of this key ROS-producing enzyme, liquiritin apioside directly mitigates a primary source of oxidative stress. medchemexpress.com

Receptor-Specific Interactions and Modulation

Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor Inhibition

Liquiritin apioside has been identified as an inhibitor of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in sensory nerve activation and pain pathways. Research indicates that liquiritin apioside can directly act on the superior laryngeal nerve (SLN), specifically targeting the TRPV1 receptors of laryngeal C fibers nih.govugr.es.

Studies involving patch-clamp approaches on laryngeal C neurons have demonstrated that pretreatment with liquiritin apioside significantly alters the electrophysiological kinetics of capsaicin-induced currents, which are mediated by TRPV1. Specifically, liquiritin apioside pretreatment was found to reduce the amplitudes, increase the rise times, and prolong the decay times of these currents nih.govugr.es. This modulation of TRPV1 receptor activity suggests a direct inhibitory effect of liquiritin apioside on these channels. Further investigation has proposed that liquiritin apioside's inhibitory action on the laryngeal chemoreflex is mediated through the inhibition of reactive oxygen species (ROS) and NADPH oxidase, which in turn weakens the interaction between ROS and the TRPV1 receptor.

Effects on Laryngeal Chemoreflex (LCR) Mechanisms in Animal Models

The inhibitory action of liquiritin apioside on TRPV1 receptors has significant implications for its effects on the laryngeal chemoreflex (LCR). The LCR is a protective reflex triggered by chemical stimuli in the larynx, leading to responses such as apnea, coughing, and swallowing.

In animal models, specifically in rat pups, liquiritin apioside has been shown to attenuate the laryngeal chemoreflex without affecting the laryngeal mechanoreflex (LMR), which is triggered by mechanical stimuli nih.govugr.esnih.gov. Intralaryngeal or peri-superior laryngeal nerve administration of liquiritin apioside significantly attenuated the apneic response to chemical stimulants like capsaicin, hydrochloric acid, and distilled water nih.govugr.es. However, it did not affect the apneic response to mechanical stimulation by an air-pulse nih.govugr.es. This selective inhibition of the LCR is attributed to the direct action of liquiritin apioside on the TRPV1 receptors of laryngeal C fibers, which are responsible for initiating the chemoreflex nih.govugr.esnih.gov.

Antimicrobial Activities

In Vitro Efficacy Against Bacterial Strains

While extensive research has been conducted on the antimicrobial properties of licorice extracts and its various flavonoid components, specific in vitro efficacy data for liquiritin apioside against a broad range of bacterial strains is limited. However, some studies have highlighted its potential.

One study, utilizing LC-MS/MS analysis in combination with an in silico prediction tool, identified liquiritin-apioside as a potentially strong growth inhibitor of Listeria monocytogenes. The predicted potency was comparable to that of well-established antibiotics. It is important to note that this was a prediction and not a direct measurement of in vitro activity of the isolated compound.

Further research is required to establish a comprehensive profile of liquiritin apioside's in vitro efficacy, including the determination of Minimum Inhibitory Concentration (MIC) values against various Gram-positive and Gram-negative bacteria.

Proposed Antimicrobial Mechanisms

The precise antimicrobial mechanisms of liquiritin apioside have not been extensively elucidated. However, based on the known mechanisms of other flavonoids isolated from licorice, some potential modes of action can be proposed. Flavonoids are known to exert their antimicrobial effects through various mechanisms, including:

Inhibition of Nucleic Acid Synthesis: Some flavonoids can interfere with the synthesis of bacterial DNA and RNA.

Inhibition of Cytoplasmic Membrane Function: They can disrupt the integrity of the bacterial cell membrane, leading to the leakage of essential intracellular components.

Inhibition of Energy Metabolism: Flavonoids can interfere with key metabolic pathways, such as the electron transport chain, thereby inhibiting ATP synthesis.

Inhibition of Biofilm Formation: Some flavonoids have been shown to prevent the formation of bacterial biofilms, which are crucial for bacterial survival and resistance to antibiotics.

It is plausible that liquiritin apioside shares one or more of these mechanisms, but further dedicated studies are necessary to confirm its specific mode of action.

Molecular Anticancer Investigations

The anticancer potential of various compounds from licorice has been a subject of interest, though specific molecular investigations into liquiritin apioside are still emerging.

A molecular docking study has provided some initial insights into the potential anticancer mechanism of liquiritin apioside. This computational study investigated the binding affinity of several compounds from licorice root extract to cyclin D1, a protein crucial for cell cycle progression and often overexpressed in cancer. The results indicated that liquiritin apioside was one of the compounds with a binding affinity for cyclin D1 that was comparable to the control drug, abemaciclib, a known cyclin-dependent kinase inhibitor. This suggests that liquiritin apioside may exert anticancer effects by inhibiting cyclin D1, thereby potentially leading to cell cycle arrest in cancer cells.

While direct in vitro studies on the effects of isolated liquiritin apioside on various cancer cell lines are not extensively reported, some research on related compounds offers clues. For instance, it has been proposed that liquiritin, a closely related compound, may induce apoptosis (programmed cell death) in cancer cells by activating caspases, which are key enzymes in the apoptotic pathway. It is hypothesized that liquiritin apioside might share a similar mechanism of inducing apoptosis in cancer cells.

Further experimental validation, including cell viability assays (to determine IC50 values), cell cycle analysis, and apoptosis assays on various cancer cell lines, is needed to substantiate the anticancer potential and elucidate the precise molecular mechanisms of liquiritin apioside.

Inhibition of Specific Molecular Targets (e.g., Cyclin D1)

Liquiritin apioside has been identified as a potential inhibitor of Cyclin D1, a key protein involved in cell cycle progression and a frequent target in cancer therapy. In a biocomputational molecular docking study, the interaction between liquiritin apioside and Cyclin D1 was evaluated to predict its inhibitory potential. The study measured the binding affinity, which indicates the energy required for the compound to form a bond with the active site of the protein; a lower (more negative) value suggests a stronger and more favorable interaction.

The results showed that liquiritin apioside exhibited a binding affinity of -5.3 kcal/mol. indonesianjournalofcancer.or.id This value is notable as it is equivalent to that of abemaciclib, a known Cyclin D1 inhibitor used as a control in the study, which also had a binding affinity of -5.3 kcal/mol. indonesianjournalofcancer.or.id This negative binding affinity suggests that liquiritin apioside can favorably form a bond with the active site of the Cyclin D1 protein, potentially impeding its function. indonesianjournalofcancer.or.id The comparable binding energy to a known inhibitor suggests that liquiritin apioside may act as a competitive inhibitor for Cyclin D1. indonesianjournalofcancer.or.id

| Compound | Target | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Liquiritin apioside | Cyclin D1 | -5.3 | indonesianjournalofcancer.or.id |

| Abemaciclib (Control) | Cyclin D1 | -5.3 | indonesianjournalofcancer.or.id |

| Glycyrrhetinic acid | Cyclin D1 | -5.5 | indonesianjournalofcancer.or.id |

| 18β-Glycyrrhetinic acid | Cyclin D1 | -5.4 | indonesianjournalofcancer.or.id |

Studies on Cell Viability and Apoptosis Induction in Cancer Cell Lines

The direct effects of liquiritin apioside on cancer cell viability and its ability to induce apoptosis (programmed cell death) are areas of emerging research, though comprehensive experimental data remains limited. Some research has proposed a potential mechanism by which liquiritin apioside may induce apoptosis. It is hypothesized that the compound could activate caspases, which are a family of protease enzymes critical to initiating and executing the apoptotic cascade. researchgate.net However, it was noted that this specific mechanism was not experimentally assessed in the study that proposed it. researchgate.net

It is important to distinguish the activities of liquiritin apioside from its related compounds. For instance, studies on a structurally similar molecule, isoliquiritin (B191953) apioside, found that it did not affect the proliferation of HT1080 human fibrosarcoma cells at concentrations up to 100 μM. nih.govnih.gov Meanwhile, extensive research has been conducted on liquiritin (the glycoside form without the apiose sugar), which has been shown to induce apoptosis in various cancer cell lines, including cisplatin-resistant gastric cancer cells. nih.gov At present, dedicated studies confirming a similar cytotoxic or pro-apoptotic effect of liquiritin apioside itself on cancer cell lines are not extensively detailed in the available literature.

Enzyme Inhibitory Effects in Dermatocosmetic Relevant Contexts

Collagenase Inhibition

In the context of skin health and aging, the inhibition of enzymes that degrade the extracellular matrix, such as collagenase, is of significant interest. In silico (computational) studies have been performed to predict the dermatocosmetic potential of various phytochemicals found in licorice. These computational analyses have identified liquiritin apioside as having a high binding affinity for collagenase. mdpi.com This suggests a potential inhibitory interaction, as a strong binding to the enzyme's active site can block its function, thereby preventing the breakdown of collagen. While these computational predictions are promising, further in vitro enzymatic assays are required to experimentally validate and quantify the specific inhibitory activity of liquiritin apioside against collagenase.

Hyaluronidase and Elastase Interaction Studies

Hyaluronidase: Hyaluronidase is an enzyme that degrades hyaluronic acid, a key component for maintaining skin hydration and structure. Based on the available scientific literature, there are no specific studies detailing the direct inhibitory effects of liquiritin apioside on hyaluronidase activity. Computational studies have predicted that other licorice compounds, such as glucoliquiritin apioside and glycyrrhizin (B1671929), have high binding affinities for this enzyme, but liquiritin apioside was not highlighted for this specific activity. mdpi.com

Elastase: Elastase is a protease that breaks down elastin, a protein crucial for skin elasticity. The inhibition of elastase is a key strategy in preventing the loss of skin firmness and the formation of wrinkles. Research has demonstrated that liquiritin apioside exhibits significant, concentration-dependent inhibitory activity against elastase. In one study, liquiritin apioside was shown to inhibit elastase activity in human dermal fibroblast (HDF) cells. A patent for a composition containing liquiritin apioside reported a high inhibitory effect on elastase.

| Compound | Enzyme | Concentration | Inhibition (%) |

|---|---|---|---|

| Liquiritin apioside | Elastase | 500 µg/mL | ~80% |

Structure Activity Relationship Sar and Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) Analysis

Preliminary QSAR analysis has been conducted on licorice flavonoids, including liquiritin (B1674860) apioside, to explore the relationship between their chemical descriptors and biological activities, such as anti-herpes simplex virus (HSV) activity. iiarjournals.orgresearchgate.net These studies suggest that physicochemical properties, rather than just the compound category, may play a significant role in determining their anti-HSV activity. researchgate.net Specific chemical descriptors representing polarizability, ionization potential, number of ring systems, and atomic number have been considered in QSAR analysis of related compounds. iiarjournals.org

Molecular Docking Simulations with Protein Targets

Molecular docking simulations have been widely used to predict the binding affinities and interaction modes of liquiritin apioside with various protein targets. Studies have investigated its interactions with enzymes relevant to antioxidant, anti-inflammatory, and dermatocosmetic activities, such as tyrosinase, 11-beta-hydroxysteroid dehydrogenase 1 (HSD11B1), monoamine oxidase B, steroid 5-alpha-reductase 1, and cyclo-oxygenase-1. mdpi.commdpi.com

Liquiritin apioside has shown notable binding affinities in docking studies with several targets. For instance, it exhibited a binding affinity of -10.900 kcal/mol with 11β-hydroxysteroid dehydrogenase 1. mdpi.commdpi.com It also demonstrated binding to matrix metalloproteinase-8 (MMP-8) through interactions with specific amino acid residues including Ala161, His162, His197, Glu198, Zn304, and Pro217. mdpi.com In docking studies targeting SARS-CoV-2 proteins, liquiritin apioside showed estimated binding free energies with various targets, including the spike receptor-binding domain (RBD), main protease (Mpro), papain-like protease (PLpro), RNA-dependent RNA polymerase (RdRp), endoribonuclease Nsp15, and human angiotensin-converting enzyme 2 (ACE2). rsc.orgrsc.org Its binding affinity with SARS-CoV-2 Mpro was reported as -13.25 kcal/mol in one study. rsc.org

Furthermore, molecular docking has explored the potential of liquiritin apioside to inhibit cyclin D1, a protein crucial for cell proliferation, suggesting its potential as an antineoplastic agent. indonesianjournalofcancer.or.idindonesianjournalofcancer.or.id In these studies, liquiritin apioside showed a binding affinity of -5.3 kcal/mol with cyclin D1. indonesianjournalofcancer.or.idindonesianjournalofcancer.or.id Docking studies have also indicated that liquiritin apioside can bind to bovine serum albumin (BSA), with hydrophobic forces and hydrogen bonds dominating the interaction, and a possible binding site at subdomain IIA of BSA. ejournal.by

Here is a table summarizing some molecular docking results for Liquiritin apioside:

| Protein Target | Binding Affinity (kcal/mol) | Source |

| 11β-hydroxysteroid dehydrogenase 1 | -10.900 | mdpi.commdpi.com |

| Matrix Metalloproteinase-8 (MMP-8) | -12.4 | mdpi.com |

| GSK3-β | -14.1 | mdpi.com |

| Nitric Oxide Reductase (iNOS) | -14.5 | mdpi.com |

| SARS-CoV-2 Mpro | -13.25 | rsc.org |

| Cyclin D1 | -5.3 | indonesianjournalofcancer.or.idindonesianjournalofcancer.or.id |

| SARS-CoV-2 RBD | -10.54 | rsc.org |

| SARS-CoV-2 PLpro | -11.98 | rsc.org |

| SARS-CoV-2 RdRp | -11.60 | rsc.org |

| SARS-CoV-2 Nsp15 | -10.04 | rsc.org |

| Human Angiotensin-Converting Enzyme 2 | -12.80 | rsc.org |

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations have been conducted to assess the stability of the complexes formed between liquiritin apioside and its protein targets and to gain further insight into the dynamics of their interactions. mdpi.commdpi.com These simulations provide information beyond static docking poses, illustrating the flexibility of both the ligand and the protein and the persistence of key interactions over time. mdpi.com MD simulation results have indicated good stability for the complexes involving liquiritin apioside and its targets, with satisfactory binding energies calculated using methods like MMGBSA. mdpi.commdpi.com For example, MD simulations have been used to confirm the stable fitting of liquiritin apioside into the active sites of selected SARS-CoV-2 targets. rsc.org The average RMSD (Root Mean Square Deviation) of liquiritin apioside complexes with various SARS-CoV-2 proteins during 100 ns of MD simulation ranged from approximately 1.92 Å to 5.93 Å, depending on the target. rsc.org

Influence of Structural Features on Biological Activity Profiles

The structural features of liquiritin apioside, particularly the presence of the apiose sugar moiety attached to liquiritin, contribute to its biological activity profile. Comparisons with related compounds like liquiritin and liquiritigenin (B1674857) in computational and biological assays help to understand the role of the glycosidic modifications. ejournal.by For instance, in binding to BSA, the substituents at the C'-4 position of flavanones significantly affect the structure-affinity relationships. ejournal.by Liquiritin apioside, with its glucose-apiose sugar moiety, showed a different binding affinity to BSA compared to liquiritin (with glucose) and liquiritigenin (aglycone). ejournal.by

The anti-HSV activity of licorice flavonoids, including liquiritin apioside and isoliquiritin (B191953) apioside, was found to be higher than that of some other related compounds, suggesting that the specific glycosidic structure and the position of attachment might be important for this activity. iiarjournals.orgresearchgate.net Network pharmacology studies have identified liquiritin apioside as a main bioactive component of licorice, involved in modulating genes related to inflammatory pathways like NF-κB, TNF, and IL-1β. frontiersin.org This highlights the influence of its structure on interacting with key components of inflammatory responses.

Synergistic and Combinatorial Phytochemical Research

Multi-Component Interactions and Enhanced Biological Effects

Research on licorice extract, which contains Liquiritin (B1674860) apioside, along with other flavonoids and triterpenoids, has demonstrated antimicrobial effects against Listeria strains. In silico calculations have indicated that Liquiritin apioside, among other phytochemicals, shows potential as a strong growth inhibitor of Listeria monocytogenes mdpi.com.

In the context of multi-component herbal medicines, interactions among compounds can alter pharmacokinetic behaviors. For example, a study on licorice extract in rats showed that the presence of other licorice compounds led to a prolongation in the systemic circulation of glycosides like Liquiritin apioside, indicated by a delay in the time to reach maximum concentration (Tmax) capes.gov.brnih.gov. This suggests that the matrix of compounds in a complex extract can influence the absorption and distribution of individual components like Liquiritin apioside.

Another area of investigation involves the synergistic inhibitory effects of plant extract combinations on bacterial growth. Liquiritin apioside is a component found in Glycyrrhiza uralensis extract, which has shown synergistic inhibitory effects when combined with extracts from other medicinal plants against Methicillin-Resistant Staphylococcus aureus (MRSA) mdpi.com. This highlights the potential for Liquiritin apioside to contribute to enhanced biological effects within a multi-component system.

Data from studies on the inhibitory effects of licorice extract components on Paraclostridium bifermentans spores indicate that Liquiritin apioside, along with glycyrrhizic acid, contributes to the anti-germination and outgrowth properties. Compounds with more hydroxyl groups, such as Liquiritin apioside and glycyrrhizic acid, showed better inhibitory activity frontiersin.org.

Analysis in Complex Traditional Herbal Formulations

Analyzing the composition and understanding the behavior of individual components like Liquiritin apioside within complex traditional herbal formulations is crucial for quality control and elucidating mechanisms of action mdpi.commdpi.comrsc.org. Various analytical techniques are employed for this purpose.

High-performance liquid chromatography (HPLC) and liquid chromatography–tandem mass spectrometry (LC–MS/MS) are commonly used methods for the simultaneous determination and quantification of multiple bioactive components, including Liquiritin apioside, in herbal formulations mdpi.commdpi.comrsc.org. These techniques allow for the identification and measurement of Liquiritin apioside alongside other marker compounds, providing insights into the chemical profile of the formulation mdpi.commdpi.com.

For instance, Liquiritin apioside has been used as a marker component for the quality control of traditional herbal formulas such as Gungha-Tang (GHT) and Haepyoyijin-Tang (HPYJT), which contain licorice as an ingredient mdpi.commdpi.com. The development and validation of simultaneous analysis methods using LC–MS/MS or HPLC-PDA enable the efficient assessment of the quality of these multi-herb prescriptions by quantifying key components like Liquiritin apioside mdpi.commdpi.com.

The analysis of content changes and transformation rules of characteristic components like Liquiritin apioside during processing methods such as stir-frying of Glycyrrhizae Radix et Rhizoma (licorice root and rhizome) is also undertaken to understand how preparation methods might affect the chemical composition of the final herbal material bvsalud.org. Such studies reveal the complexity of chemical changes, including isomerization and glycosidic bond breaking, affecting the content of compounds like Liquiritin apioside during processing bvsalud.org.

The analysis of complex herbal formulations aims to connect the chemical composition to the observed biological effects, acknowledging that the activity is often a result of the interplay between multiple components. Quantitative analysis of key components, including Liquiritin apioside, in traditional formulas contributes to a better understanding of their potential therapeutic mechanisms and supports quality control efforts rsc.org.

Future Research Trajectories

Exploration of Novel Molecular Targets and Pathways

Current research indicates that liquiritin (B1674860) apioside interacts with a variety of biological targets and influences several signaling pathways. It has been linked to pathways such as TNF, NF-κB, NLR, TLR, and adipocytokine signaling, which are relevant to anti-inflammatory and metabolic processes. frontiersin.org Network pharmacology studies have identified a significant number of putative targets for liquiritin apioside compared to other licorice constituents like liquiritin and glycyrrhizic acid. frontiersin.org These studies have also highlighted its potential involvement in pathways related to the spleen-invigorating and qi-replenishing effects attributed to licorice. frontiersin.org

More specifically, liquiritin apioside has been identified as an orally active inhibitor of the TRPV1 receptor, demonstrating a selective inhibitory effect on the laryngeal chemoreflex (LCR) by modulating reactive oxygen species (ROS) and NADPH oxidase activity. medchemexpress.com In the context of inflammatory bowel disease, recent findings suggest that liquiritin apioside can alleviate colonic inflammation and associated depression-like symptoms in mice by influencing gut metabolites and restoring the balance between Th17 and Treg cells. researchgate.net This mechanism involves reducing pro-inflammatory cytokines, regulating immune cell differentiation, and increasing short-chain fatty acid (SCFA) production. researchgate.net

In silico predictive studies have also pointed towards potential molecular targets including enzymes like tyrosinase, 11-beta-hydroxysteroid dehydrogenase 1 (HSD11B1), monoamine oxidase B, steroid 5-alpha-reductase 1, and cyclo-oxygenase-1. mdpi.comresearchgate.net Furthermore, computational analysis suggests a high binding affinity for collagenase and predicts potential antineoplastic activity against oral squamous cell carcinoma (OSCC) through the inhibition of Cyclin D1. mdpi.comindonesianjournalofcancer.or.id Liquiritin apioside has also shown antioxidant properties by promoting glutathione (B108866) (GSH) biosynthesis via cytokine inhibition, offering protection against cigarette smoke-induced lung epithelial cell injury and reducing inflammatory markers like TGF-β and TNF-α. chemfaces.com

Future research should prioritize validating these predicted targets through experimental methods. Further investigation into the precise binding mechanisms and downstream effects on these diverse targets is crucial. Exploring novel, as yet unidentified, molecular targets using advanced screening techniques and phenotypic assays will also be essential to fully understand the therapeutic potential of liquiritin apioside in various disease states.

Advanced Omics-Based Mechanistic Studies

Understanding the comprehensive impact of liquiritin apioside on biological systems requires a holistic approach. Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide powerful tools to investigate molecular interactions at a systems level. uam-csic.esmdpi.comfrontiersin.org Integrating data from these different omics platforms can offer a more complete picture of how liquiritin apioside influences cellular processes and pathways. nih.gov

Recent research has already begun to employ omics approaches to study liquiritin apioside. For instance, 16S rRNA gene sequencing and UPLC-QTOF-MS analysis were utilized to profile changes in gut bacteria and metabolites in response to liquiritin apioside treatment in a colitis model, linking these alterations to immune cell balance. researchgate.net This demonstrates the utility of metabolomics and microbiomics in elucidating the in vivo mechanisms of liquiritin apioside.

The integration of network pharmacology with multi-omics data, such as transcriptomics and proteomics, coupled with molecular docking and simulation, represents a promising strategy for deciphering the complex mechanisms of action of natural compounds like liquiritin apioside. mdpi.comacs.org While such integrated approaches have been applied to study other traditional Chinese medicine components, their extensive application to liquiritin apioside is a key area for future research. acs.orgcore.ac.uk

Future studies should aim to conduct comprehensive multi-omics analyses (genomics, transcriptomics, proteomics, metabolomics, and potentially epigenomics and lipidomics) in relevant biological models (in vitro cell systems, animal models) treated with liquiritin apioside. This will help identify global changes in gene expression, protein profiles, and metabolic signatures, providing deeper insights into the pathways and networks affected by the compound. Such studies can also help identify potential biomarkers of response or efficacy.

Optimization of Bio-Production and Sustainable Sourcing Strategies